molecular formula C12H16O2 B13170018 2-(2-Methylphenoxy)cyclopentan-1-ol

2-(2-Methylphenoxy)cyclopentan-1-ol

Cat. No.: B13170018
M. Wt: 192.25 g/mol
InChI Key: XWXPPCFPAHQSTD-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)cyclopentan-1-ol is an organic compound that features a cyclopentanol ring substituted with a 2-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenoxy)cyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methylphenol with cyclopentanone in the presence of a base to form the desired product. The reaction typically requires a catalyst such as sodium hydroxide and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenoxy)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 2-(2-Methylphenoxy)cyclopentanone.

    Reduction: Formation of 2-(2-Methylphenoxy)cyclopentane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methylphenoxy)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenoxy)cyclopentan-1-ol involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the cyclopentanol ring can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenoxy)cyclopentan-1-ol: Similar structure but with a methoxy group instead of a methyl group.

    2-(2-Chlorophenoxy)cyclopentan-1-ol: Contains a chlorine atom instead of a methyl group.

    2-(2-Nitrophenoxy)cyclopentan-1-ol: Features a nitro group in place of the methyl group.

Uniqueness

2-(2-Methylphenoxy)cyclopentan-1-ol is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance hydrophobic interactions and affect the compound’s overall stability and solubility.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-(2-methylphenoxy)cyclopentan-1-ol

InChI

InChI=1S/C12H16O2/c1-9-5-2-3-7-11(9)14-12-8-4-6-10(12)13/h2-3,5,7,10,12-13H,4,6,8H2,1H3

InChI Key

XWXPPCFPAHQSTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2CCCC2O

Origin of Product

United States

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